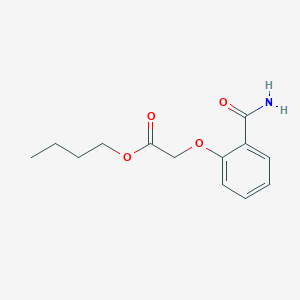
Butyl (2-carbamoylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2-carbamoylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-carbamoylphenoxy)acetate typically involves the reaction of butanol with 2-carbamoylphenoxyacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Butanol+2-carbamoylphenoxyacetic acidH2SO4Butyl (2-carbamoylphenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2-carbamoylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often use amines in the presence of a base, such as triethylamine.
Major Products
Hydrolysis: 2-carbamoylphenoxyacetic acid and butanol.
Reduction: 2-carbamoylphenoxyethanol.
Substitution: 2-carbamoylphenoxyacetamide.
Wissenschaftliche Forschungsanwendungen
Butyl (2-carbamoylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Butyl (2-carbamoylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: A simple ester used as a solvent in coatings and inks.
Ethyl (2-carbamoylphenoxy)acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (2-carbamoylphenoxy)acetate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (2-carbamoylphenoxy)acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer butyl chain compared to ethyl or methyl esters provides different solubility and reactivity characteristics, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90074-92-3 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
butyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12(15)9-18-11-7-5-4-6-10(11)13(14)16/h4-7H,2-3,8-9H2,1H3,(H2,14,16) |
InChI-Schlüssel |
DBGFTBZZXRMQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


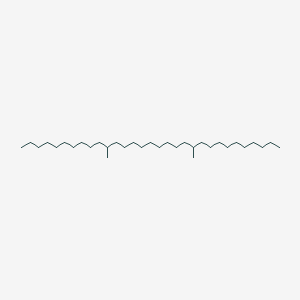
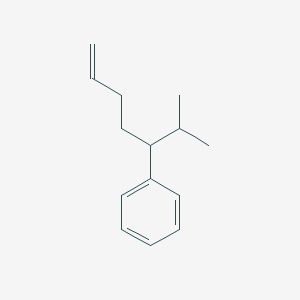
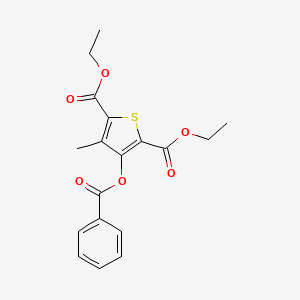
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)



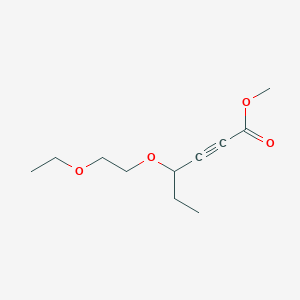
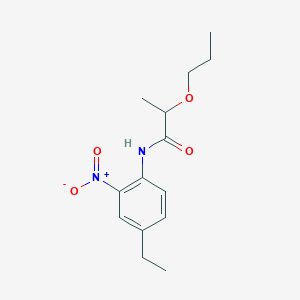
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
